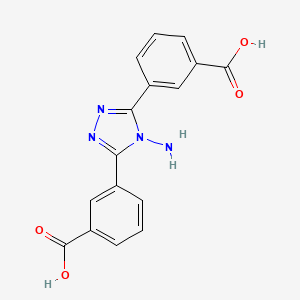

3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

説明

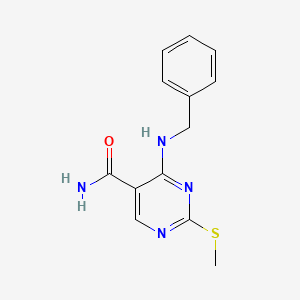

“3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid” is a compound that contains a 1,2,4-triazole moiety . This moiety is a type of heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure . The 1,2,4-triazole ring is a five-membered ring that consists of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid”, often involves the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds . This reaction can be carried out in ortho-phosphoric acid . In addition, the reaction between triazole and arylidene malononitriles in DMF can afford Schiff base compounds .Molecular Structure Analysis

The molecular structure of “3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid” is characterized by the presence of a 1,2,4-triazole ring. This ring is a five-membered ring that consists of two carbon atoms and three nitrogen atoms . The presence of the 1,2,4-triazole ring can guide the selection of possible modulations at the benzylidene ring and at the 5-position of the triazole ring .Chemical Reactions Analysis

The chemical reactions involving “3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid” can be diverse, depending on the specific conditions and reactants used. For instance, this compound can react with acetophenone derivatives to synthesize a new series of 6-methyl-6-aryl-5,6-dihydro [1,2,4]triazolo [4,3- b ] [1,2,4,5]tetrazine-3-thiol .科学的研究の応用

Luminescent Properties

- Luminescent Properties : This compound has been studied for its luminescent properties. In particular, 4,4′-(4-amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid showed solid-state luminescent spectra with emission maxima observed at specific wavelengths. These findings indicate potential applications in materials science, particularly in the development of new luminescent materials (Xi et al., 2021).

Ultraviolet Light-Emitting Organic Acids

- Ultraviolet Light Emission : Research on similar compounds, including triazole derivatives, revealed their ability to emit ultraviolet light. These findings suggest possible applications in creating UV light-emitting devices and materials (An et al., 2014).

Antimicrobial and Anticancer Properties

- Antimicrobial and Anticancer Activities : Several studies have explored the antimicrobial and anticancer properties of triazole derivatives. This includes the synthesis of novel triazole compounds that demonstrated significant antibacterial activities, suggesting their potential use in pharmaceutical applications (Hanif et al., 2012). Additionally, some triazole derivatives showed in vitro anticancer activity, further indicating their potential as therapeutic agents (Bhat et al., 2004).

Synthesis and Applications in Chemistry

- Synthetic Methodologies and Chemical Applications : The synthesis and characterization of triazole derivatives have been extensively studied, demonstrating their importance in organic synthesis. These studies provide insights into the chemical properties and potential industrial applications of these compounds (Bektaş et al., 2007).

Metal-Organic Frameworks (MOFs)

- Metal-Organic Frameworks : Research on Zn-cluster-based MOFs using triazole derivatives has shown their high chemical stability and potential in gas separation and storage applications. Such compounds demonstrate the versatility of triazole derivatives in constructing advanced materials (Kan et al., 2018).

作用機序

Target of Action

Compounds with similar structures, such as 3-amino-1,2,4-triazole, have been reported to inhibit dna synthesis .

Mode of Action

Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Given its potential role as a dna synthesis inhibitor , it could affect pathways related to cell division and growth.

Result of Action

If it acts as a dna synthesis inhibitor like its structural analogs , it could potentially halt cell division and growth, leading to cell death.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its solubility in water and alcohol suggests that it could be more effective in aqueous or alcoholic environments. Additionally, its stability could be affected by temperature, light, and the presence of strong oxidizing agents .

生化学分析

Biochemical Properties

It is known that similar compounds, such as 3-Amino-1,2,4-triazole, can inhibit the enzyme catalase, inducing a compensatory mechanism for hydrogen peroxide detoxification, which includes increasing the activity of glutathione peroxidase (GPX) and glutathione reductase .

Cellular Effects

It is known that similar compounds can inhibit chlorophyll synthesis, leading to chlorotic leaves and bleached plants .

Molecular Mechanism

Similar compounds are known to form extensive hydrogen bonding interactions with cations and anions, leading to a complex 3D network .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have good thermal stability .

特性

IUPAC Name |

3-[4-amino-5-(3-carboxyphenyl)-1,2,4-triazol-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c17-20-13(9-3-1-5-11(7-9)15(21)22)18-19-14(20)10-4-2-6-12(8-10)16(23)24/h1-8H,17H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOJVQHWWJXBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NN=C(N2N)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70854395 | |

| Record name | 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70854395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923057-85-6 | |

| Record name | 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70854395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3332746.png)

![2-[4-[[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid](/img/structure/B3332841.png)